
Hexamethylguanidinium difluorotrimethylsilikonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylguanidinium difluorotrimethylsilikonate is an organic compound that features a hexamethylguanidinium cation and a difluorotrimethylsilikonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexamethylguanidinium difluorotrimethylsilikonate typically involves the reaction of hexamethylguanidine with difluorotrimethylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Hexamethylguanidinium difluorotrimethylsilikonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluorotrimethylsilikonate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo redox reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon compounds, while redox reactions could result in the formation of different oxidation states of silicon.
Scientific Research Applications
Hexamethylguanidinium difluorotrimethylsilikonate has several scientific research applications:
Electrochemistry: The compound is used in the development of solid-state electrolytes for batteries due to its high ionic conductivity and thermal stability.
Materials Science: It is investigated for its potential use in creating new materials with unique structural and thermal properties.
Chemical Synthesis: The compound serves as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.
Mechanism of Action
The mechanism by which hexamethylguanidinium difluorotrimethylsilikonate exerts its effects involves the interaction of its cation and anion with other chemical species. The hexamethylguanidinium cation can stabilize various anionic species, while the difluorotrimethylsilikonate anion can participate in nucleophilic substitution reactions. These interactions are facilitated by the unique structural properties of the compound, which allow for high reactivity and stability under specific conditions .
Comparison with Similar Compounds
Hexamethylguanidinium difluorotrimethylsilikonate can be compared with other similar compounds, such as:
Hexamethylguanidinium bis(fluorosulfonyl)imide: This compound also features a hexamethylguanidinium cation but with a different anion, leading to variations in its electrochemical properties and applications.
Hexamethylguanidinium hexafluorophosphate: Another similar compound with a different anion, which affects its thermal and structural properties.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct chemical and physical properties that are advantageous for certain applications .
Properties
Molecular Formula |
C10H27F2N3Si |
|---|---|
Molecular Weight |
255.42 g/mol |
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;difluoro(trimethyl)silanuide |
InChI |
InChI=1S/C7H18N3.C3H9F2Si/c1-8(2)7(9(3)4)10(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 |
InChI Key |
QPRXILHGMYBQNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C[Si-](C)(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)

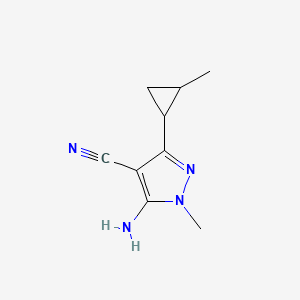
![tert-butyl N-[2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B15345156.png)
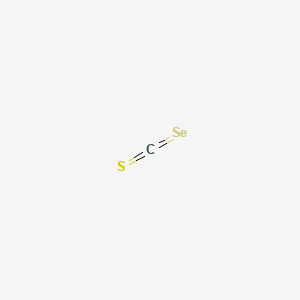
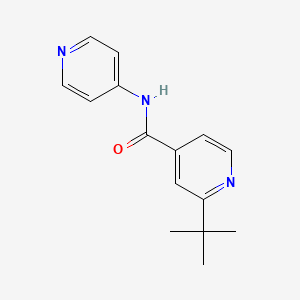
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)

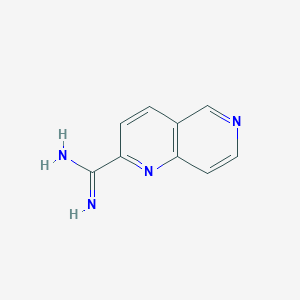
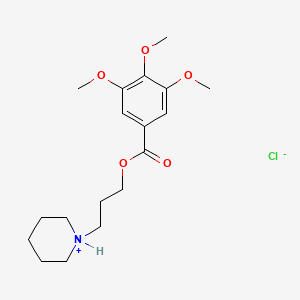
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
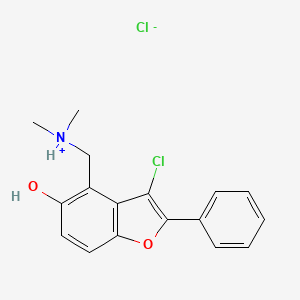
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
